2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound belonging to the class of triazole derivatives, recognized for their diverse biological activities. Triazoles are extensively utilized in medicinal chemistry due to their potential therapeutic effects, including antifungal, antibacterial, and anticancer properties. This compound features a unique structural configuration that enhances its interaction with biological targets, making it a subject of interest in various scientific research applications.
The compound is categorized under triazole derivatives, specifically featuring a thioether linkage and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 344.5 g/mol. The IUPAC name for this compound is 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide .
The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves several key steps:
The synthesis can be optimized for industrial production by employing batch processing or continuous flow synthesis techniques to enhance yield and purity. Reaction conditions such as temperature, pressure, and catalyst choice are crucial for maximizing efficiency in larger-scale production.
The molecular structure of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can be represented by its canonical SMILES notation: CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3
. The structure includes a cyclohexyl group, an ethyl-substituted triazole ring, and a phenylacetamide moiety.
Key structural data include:
The compound can participate in various chemical reactions typical for triazole derivatives:
Understanding these reactions is critical for developing new derivatives with improved pharmacological profiles or novel mechanisms of action.
The mechanism of action for 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets:
This dual mechanism suggests potential applications in treating various diseases by targeting multiple pathways simultaneously.
The physical properties include:
Key chemical properties involve:
Data on stability under different pH conditions and thermal stability are essential for storage and application considerations.
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has significant applications in scientific research:
This compound's unique structural features contribute to its effectiveness in various therapeutic contexts, highlighting its importance in ongoing research efforts within medicinal chemistry and pharmacology.
Retrosynthetic deconstruction of 2-((5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide reveals three key synthons: (1) a 1,2,4-triazole core with pre-installed cyclohexyl/ethyl substituents, (2) a thioacetamide linker (–S–CH₂–C(=O)–), and (3) an N-phenylacetamide terminus. The triazole ring is constructed first via cyclocondensation of cyclohexanecarboxylic acid hydrazide with ethyl orthoacetate, followed by regioselective alkylation to introduce the ethyl group at N4. Thiolation at C3 provides 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 482650-81-7), confirmed as a stable intermediate through commercial availability (Matrix Scientific) [1]. This thiol nucleophile attacks α-haloacetamides (e.g., 2-chloro-N-phenylacetamide) under basic conditions (K₂CO₃/acetone) to form the C–S bond. Computational modeling indicates that this convergent route minimizes steric clashes during thioether linkage formation, preserving planarity critical for target engagement [3].
Table 1: Retrosynthetic Disconnection Strategy
Synthon | Precursor | Key Transformation |
---|---|---|
Triazole-thiol core | Cyclohexanecarboxylic acid hydrazide | Cyclocondensation/alkylation/thiolation |
Thioacetamide linker | 2-Chloro-N-phenylacetamide | Nucleophilic substitution (Sₙ2) |
N-Phenylacetamide cap | Aniline | Amide coupling |
The cyclohexyl moiety is introduced early via hydrazide formation, leveraging its lipophilicity to enhance membrane penetration. Cyclohexanecarboxylic acid reacts with hydrazine hydrate (80°C, 4h) to yield the hydrazide, which undergoes cyclization with ethyl orthoacetate in refluxing xylene (140°C, 8h) to form 5-cyclohexyl-1H-1,2,4-triazol-3-ol. Subsequent N4-ethylation requires precise optimization: excess iodoethane (1.5 equiv) with K₂CO₃ (2.0 equiv) in DMF at 60°C achieves >85% regioselectivity for the 4-ethyl isomer over the 1-ethyl byproduct. This selectivity arises from steric shielding of the N1 position by the adjacent cyclohexyl group at C5. Thiolation using P₂S₅ in pyridine (80°C, 12h) furnishes the key intermediate 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol with 92% purity (HPLC) [1] [10].
Table 2: Reaction Conditions for Substituent Installation
Step | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Hydrazide formation | NH₂NH₂·H₂O, 80°C, 4h | 95% | N/A |
Triazole cyclization | Ethyl orthoacetate, xylene, Δ, 8h | 78% | N/A |
N-Alkylation | iodoethane, K₂CO₃, DMF, 60°C | 82% | 8:1 (N4 vs N1) |
Thiolation | P₂S₅, pyridine, 80°C, 12h | 75% | N/A |
The thioacetamide bridge (–S–CH₂–C(=O)NH–) profoundly impacts the compound’s drug-likeness. The sulfur atom enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the acetamide group provides a hydrogen-bond acceptor for improved solubility. Molecular dynamics simulations show that the linker adopts a near-perpendicular orientation between the triazole and phenyl rings, reducing molecular rigidity and allowing adaptive binding in enzyme pockets. Pharmacokinetic studies of analogs indicate that sulfur-containing derivatives exhibit 2.3-fold higher Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) than oxygen-linked counterparts, attributable to sulfur’s lipophilicity (logP increased by 0.8 units). Additionally, the thioether linkage mitigates first-pass metabolism, increasing oral bioavailability (F = 41% in rat models) [6] [9].
Table 3: Pharmacokinetic Impact of Sulfur Linkers
Parameter | Thioacetamide Analogs | Oxygen-Linked Analogs |
---|---|---|
LogD₇.₄ | 2.9 ± 0.2 | 2.1 ± 0.3 |
Caco-2 Papp (10⁻⁶ cm/s) | 18.7 ± 1.5 | 8.2 ± 0.9 |
Microsomal t₁/₂ (min) | 42.3 | 18.7 |
Oral bioavailability | 41% | 22% |
Solution-phase synthesis remains optimal for this compound due to its moderate size (MW = 358.5 g/mol) and convergent route. Classical coupling of pre-formed triazole-thiol with 2-chloro-N-phenylacetamide in acetone/K₂CO₃ achieves 76% isolated yield after recrystallization. In contrast, solid-phase peptide synthesis (SPPS) methods (e.g., chlorotrityl resin) face challenges: (1) the triazole-thiol’s acidity (pKa ≈ 8.5) degrades acid-labile resins during extended coupling, (2) on-resin cyclization yields drop to 35–48% due to steric hindrance, and (3) final cleavage introduces trifluoroacetic acid impurities requiring intensive purification. However, SPPS excels for combinatorial libraries via split-pool diversification—e.g., substituting phenylacetamide caps with diverse amines. LPPS (liquid-phase peptide synthesis) offers scalability for gram-scale production (>5g batches) with fewer side products than SPPS, though purification relies heavily on silica chromatography [5] [8].
Table 4: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase (SPPS) | Liquid-Phase (LPPS) |
---|---|---|---|
Yield (final step) | 76% | 35–48% | 68% |
Scalability | Multi-gram (≤10g) | Milligram (≤500mg) | Industrial (>100g) |
Purification complexity | Moderate (recrystallization) | High (TFA cleavage/HPLC) | Moderate (extraction) |
Diversification potential | Low | High (resin-bound intermediates) | Medium |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1